Product packaging for D-Threonine Benzyl Ester Hydrochloride(Cat. No.:CAS No. 75748-36-6)

D-Threonine Benzyl Ester Hydrochloride

Cat. No.: B570760
CAS No.: 75748-36-6
M. Wt: 245.703
InChI Key: IDZGTFSDZJVMSD-KXNXZCPBSA-N
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Description

Significance of Non-Proteinogenic Amino Acid Derivatives in Asymmetric Synthesis

Non-proteinogenic amino acids, which are not encoded in the genetic code of humans, are gaining increasing importance in fields like oligopeptide chemistry and drug design. nih.govnih.gov Their "unnatural" structures, including D-configurations, offer unique pharmacological and chemical properties. nih.gov The incorporation of these amino acids can significantly improve the stability, potency, and bioavailability of peptide-based therapeutics. nih.gov

Enantiomerically pure non-proteinogenic amino acids are of great interest in organic, bioorganic, and medicinal chemistry, as well as in the chemical and pharmaceutical industries. acs.org They serve as crucial building blocks for creating new drugs and studying protein structure and function. nih.gov The synthesis of these "unusual" amino acids has been a focus of development, with methods like asymmetric hydrogenation of dehydroamino acids catalyzed by chiral rhodium (I) complexes being one notable approach. nih.gov The use of D-amino acids is particularly relevant in the synthesis of certain antibiotics and as protecting agents in peptide synthesis. google.com

Role of Benzyl (B1604629) Ester Protecting Groups in Amino Acid Chemistry

In the multi-step process of peptide synthesis, protecting specific functional groups is essential to ensure that the correct amide bonds are formed in the desired sequence. libretexts.orgwikipedia.org The carboxyl groups of amino acids are often protected by converting them into esters, with benzyl esters being a common choice. libretexts.org

The benzyl ester protecting group is advantageous because it can be introduced using standard esterification methods and can be removed under mild conditions. libretexts.org One method for removal is through catalytic hydrogenolysis, which cleaves the weak benzylic C–O bond. libretexts.org The stability of various benzylic protecting groups, including benzyl esters, under acidic conditions has been a subject of study in solid-phase peptide synthesis. acs.orgnih.govacs.org This strategic use of protecting groups is a cornerstone of modern peptide and complex molecule synthesis. wikipedia.org

Overview of D-Threonine Benzyl Ester Hydrochloride as a Chiral Building Block

This compound serves as a valuable chiral building block in the synthesis of complex organic molecules. chemimpex.comnetascientific.com Chiral building blocks are essential intermediates in the creation of natural products and pharmaceuticals, as biological targets are almost always chiral, requiring a precise match of chirality for effective interaction.

The specific stereochemistry of this compound makes it an important starting material for producing other chiral compounds. google.com It is utilized in the synthesis of novel therapeutic agents and in the development of peptides with specific functions. chemimpex.com Its utility as a building block provides a pathway for creating new molecules with potential therapeutic benefits. chemimpex.comnetascientific.com The synthesis of peptidomimetic building blocks, which can be incorporated into peptide structures to create molecules with significant biological activities, highlights the importance of chiral precursors like this compound. psu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO3 B570760 D-Threonine Benzyl Ester Hydrochloride CAS No. 75748-36-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGTFSDZJVMSD-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719950
Record name Benzyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75748-36-6
Record name Benzyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of D Threonine Benzyl Ester Hydrochloride in Complex Molecule Synthesis

D-Threonine Benzyl (B1604629) Ester Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality of D-Threonine Benzyl Ester Hydrochloride, specifically its (2R, 3S) configuration, makes it an important chiral pool starting material. google.com In asymmetric synthesis, such building blocks are used to introduce specific stereocenters into a target molecule, thereby avoiding the need for complex stereoselective reactions or chiral resolutions later in the synthesis.

Stereoselective Formation of Novel Chiral Compounds

This compound is employed as a reactant in the stereoselective preparation of complex organic molecules where the chirality of the final product is directly inherited from the threonine backbone. A notable example is its use in the synthesis of 3-methyl-7-phenylacetamido-O-2-isocephem, a compound investigated for antimicrobial activity. chemdad.com In this synthesis, the (2R, 3S) stereocenters of the D-threonine derivative are transferred to the final isocephem core, defining its three-dimensional structure. This direct transfer of chirality from a readily available starting material is a key strategy in asymmetric synthesis.

Utilization in Multistep Asymmetric Reaction Sequences

As a chiral source, this compound is incorporated early in multistep reaction sequences for the synthesis of complex targets, particularly in the pharmaceutical industry. google.com Its role is to serve as a foundational scaffold upon which the rest of the molecule is constructed. The synthesis of the aforementioned 3-methyl-7-phenylacetamido-O-2-isocephem is an example of such a sequence, where the threonine derivative undergoes a series of transformations to build the final bicyclic system. chemdad.com The use of such chiral building blocks is crucial for producing enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Role in Peptide Synthesis

In peptide chemistry, protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains during peptide bond formation. biosynth.com this compound is specifically designed for this purpose, with the benzyl ester serving as a protecting group for the C-terminal carboxyl group.

C-Terminal Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com In the Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection strategy, the C-terminal amino acid is protected as a benzyl ester. researchgate.net The benzyl ester is stable to the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the temporary N-terminal Boc group during each cycle of the synthesis. researchgate.netekb.eg At the completion of the synthesis, the benzyl ester, along with benzyl-based side-chain protecting groups, is typically removed by treatment with strong acids like liquid hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation. ekb.eg While the hydroxyl group of threonine can sometimes be left unprotected, side-chain protection with a benzyl ether is common in the Boc/Bzl strategy to prevent side reactions. peptide.comnih.gov

StrategyN-α ProtectionSide-Chain/C-Terminal ProtectionDeprotection (N-α)Final Cleavage (from Resin & Side-Chains)
Fmoc/tBu Fmoc (Base-labile)tBu (tert-butyl) ethers/esters (Acid-labile)Piperidine (Base)TFA (Acid)
Boc/Bzl Boc (Acid-labile)Benzyl ethers/esters (Hydrogenolysis/Strong Acid-labile)TFA (Mild Acid)HF, TFMSA (Strong Acid)
This table compares the two major orthogonal protection strategies used in Solid-Phase Peptide Synthesis (SPPS). biosynth.comresearchgate.net

Solution-Phase Peptide Synthesis Incorporating this compound

In solution-phase peptide synthesis, all reactants are dissolved in a suitable organic solvent. ekb.eg this compound is well-suited for this method. The benzyl ester protects the C-terminus, preventing it from reacting while the free amino group (after neutralization of the hydrochloride salt, often in situ) is coupled with the activated carboxylic acid of an N-protected amino acid. gcwgandhinagar.com The process is analogous to the use of other amino acid benzyl ester hydrochlorides, such as D-phenylalanine benzyl ester hydrochloride, which has been used in coupling reactions with N-protected amino acids in the presence of a base to yield a protected dipeptide. orgsyn.org The resulting dipeptide, still bearing the C-terminal benzyl ester, can then have its N-terminal protecting group removed for further chain elongation. ekb.eg

Synthesis of Peptidic Drug Analogues and Constrained Peptides

The incorporation of non-natural amino acids like D-threonine is a common strategy for creating peptidic drug analogues with enhanced properties, such as increased stability against enzymatic degradation. This compound serves as a key starting material for such syntheses. chemimpex.comgoogle.com For example, its use in preparing peptidomimetics like the isocephem core structure highlights its role in creating non-standard peptide-like scaffolds with potential therapeutic applications. chemdad.com Furthermore, this building block can be used in the synthesis of depsipeptides, which are complex cyclic or linear molecules containing both ester and amide bonds in their backbone, and are often explored as drug candidates due to their diverse biological activities. researchgate.netthieme-connect.de

Derivatization for Functional Group Elaboration

The strategic modification of the functional groups of D-threonine benzyl ester is fundamental to its application in multi-step synthesis. Each group can be selectively manipulated to build advanced intermediates tailored for specific synthetic targets.

Modifications of the Amino Group for Advanced Intermediates

The primary amino group in this compound is a key site for derivatization, enabling its incorporation into a wide array of complex structures, most notably peptides. chemimpex.com Standard protection strategies, such as reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Benzyl chloroformate (Cbz-Cl), are commonly employed to yield N-Boc or N-Cbz protected intermediates, respectively. These reactions are crucial for controlling reactivity in subsequent steps, such as peptide coupling.

Beyond simple protection, the amino group can be transformed to create advanced intermediates. For instance, it can undergo reductive amination or serve as a nucleophile in substitution reactions, paving the way for the synthesis of non-canonical amino acids and chiral amine-containing molecules. nih.gov

Table 1: Selected Modifications of the Amino Group

Modification Type Reagent(s) Resulting Intermediate Purpose
N-Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃) N-Boc-D-threonine benzyl ester Protection for peptide synthesis
N-Cbz Protection Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) N-Cbz-D-threonine benzyl ester Orthogonal protection in peptide synthesis

Hydroxyl Group Transformations for Downstream Synthesis

The hydroxyl group can also be activated to function as a leaving group, typically by converting it into a sulfonate ester, such as a tosylate or mesylate. acs.org This transformation inverts the stereocenter and facilitates nucleophilic substitution reactions, allowing for the introduction of various functionalities at this position.

Table 2: Common Hydroxyl Group Transformations

Transformation Type Reagent(s) Resulting Intermediate Purpose
O-Benzyl Ether Protection Benzyl bromide (BnBr), NaH O-Benzyl-D-threonine derivative Protection against oxidation/acylation organic-chemistry.org
O-tert-Butyl Ether Protection Isobutylene, H₂SO₄ (cat.) O-tert-Butyl-D-threonine derivative Acid-labile protection peptide.com

Carboxylic Acid Derivatization Post-Ester Hydrolysis

The benzyl ester serves as a robust protecting group for the carboxylic acid functionality. beilstein-journals.org Its removal is typically achieved under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which yields the free carboxylic acid without affecting most other functional groups. organic-chemistry.org This deprotection step is critical before the carboxyl group can be further derivatized.

Once deprotected, the free carboxylic acid can participate in a variety of reactions. The most common application is amide bond formation, where it is coupled with an amine to synthesize peptides or other amide-containing molecules. chemimpex.com The carboxylic acid can also be reduced to a primary alcohol, further expanding the synthetic utility of the threonine scaffold.

Incorporation into Heterocyclic Scaffolds

The inherent functionality and stereochemistry of D-threonine benzyl ester make it an excellent precursor for the synthesis of chiral heterocyclic compounds, which are prominent motifs in many biologically active molecules.

Synthesis of Oxazoline (B21484) and Oxazole Esters from Threonine Benzyl Ester

The syn-relationship between the amino and hydroxyl groups in the threonine backbone is ideally suited for the synthesis of trans-4,5-disubstituted oxazolines. google.com This transformation is a cornerstone application of threonine derivatives. The process typically begins with N-acylation of the amino group, followed by a dehydrative cyclization. wikipedia.org Reagents like thionyl chloride (SOCl₂) can facilitate this cyclization, which proceeds with inversion of configuration at the hydroxyl-bearing carbon, leading to the formation of a (4R,5S)-oxazoline intermediate from D-allothreonine, or by other cyclization agents that retain stereochemistry. google.comnih.gov

These oxazoline intermediates are not only stable compounds but also precursors to oxazoles. Oxidation of the oxazoline ring yields the corresponding aromatic oxazole, a scaffold found in numerous natural products. caltech.edu

Formation of Other Biologically Relevant Heterocycles

Beyond oxazolines, D-threonine benzyl ester can be a starting material for other important heterocyclic systems. For example, after suitable modifications, the carbon backbone can be elaborated and cyclized to form substituted pyrrolidines. One synthetic route involves the reduction of the ester, protection of the resulting diol, and subsequent manipulation of the amino group to facilitate a ring-closing reaction, leading to chiral pyrrolidine (B122466) derivatives. nih.gov These scaffolds are central to many pharmaceuticals and natural products. The versatility of the functional groups allows for various cyclization strategies, making D-threonine benzyl ester a valuable contributor to the chiral pool for creating diverse and complex heterocyclic molecules.

Advanced Research and Development Trajectories

Exploration in Drug Discovery and Therapeutic Agent Development

D-Threonine benzyl (B1604629) ester hydrochloride serves as a critical building block in the creation of new therapeutic agents. chemimpex.com Its utility spans several areas of drug development, from targeting neurological conditions to combating infectious diseases.

Formulation of Novel Therapeutic Agents Targeting Neurological Disorders

A significant area of application for D-threonine benzyl ester hydrochloride is in the development of drugs aimed at treating neurological disorders. chemimpex.com The benzyl ester modification is thought to facilitate the crossing of the blood-brain barrier, a crucial property for agents targeting the central nervous system. This allows researchers to incorporate the threonine scaffold into molecules designed to interact with specific neurological pathways, opening avenues for new treatments for a range of neurodegenerative and psychiatric conditions. chemimpex.com

Development of Antituberculosis Agents via D-Threonine Derived Scaffolds

The global challenge of drug-resistant tuberculosis (TB) necessitates the continuous development of novel therapeutic agents. D-threonine is utilized as a chiral starting material for the synthesis of new broad-spectrum antibiotics. google.com While this compound is not directly cited as a component in current late-stage clinical trials, scaffolds derived from amino acids are a key strategy in anti-TB drug design. nih.govmdpi.com New agents must demonstrate potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. For context, the performance of recently approved anti-TB drugs like bedaquiline (B32110) and delamanid (B1670213) sets a high benchmark for efficacy. nih.govfrontiersin.orgmdpi.com

Table 1: Efficacy of Selected Modern Antituberculosis Agents

Drug Class Mechanism of Action Efficacy Notes
Bedaquiline Diarylquinoline Inhibits mycobacterial ATP synthase. frontiersin.orgmdpi.com Effective against MDR- and XDR-TB; increases sputum culture conversion rates. nih.govfrontiersin.org
Delamanid Nitroimidazole Inhibits mycolic acid biosynthesis. mdpi.com Active against both drug-susceptible and drug-resistant strains; no cross-resistance with first-line drugs. nih.govmdpi.com

| Pretomanid | Nitroimidazole | Releases reactive nitrogen species. researchgate.net | Used in combination regimens for treating XDR-TB and treatment-intolerant/nonresponsive MDR-TB. researchgate.net |

The development of new agents from D-threonine-derived scaffolds aims to introduce novel mechanisms of action to overcome existing resistance. mdpi.com

Enhancement of Bioavailability of Threonine in Pharmaceutical Formulations

The modification of D-threonine into its benzyl ester hydrochloride derivative is a strategic approach to enhance its utility in pharmaceutical formulations. chemimpex.com This chemical form offers improved solubility and stability, which can lead to better bioavailability of the threonine moiety. chemimpex.comchemimpex.com Enhanced bioavailability is critical for ensuring that therapeutic molecules derived from this compound can reach their target sites in the body in sufficient concentrations to exert a pharmacological effect. This is particularly relevant for oral drug delivery, where molecules must withstand the harsh environment of the gastrointestinal tract and permeate biological membranes. nih.gov

Applications in Protein Engineering and Enzyme Design

This compound is a valuable tool in the fields of protein engineering and enzyme design. chemimpex.com These disciplines focus on creating new proteins or modifying existing ones to enhance their function for industrial or therapeutic purposes. the-scientist.com The compound serves as a protected amino acid building block, allowing for the precise insertion of D-threonine into peptide sequences during solid-phase synthesis. chemimpex.comchemimpex.com This incorporation can alter the three-dimensional structure of a protein, thereby modifying its stability, catalytic activity, or binding specificity. chemimpex.com Researchers utilize computational design and directed evolution to create enzymes with novel functions, and compounds like this compound are essential reagents in the synthetic phase of these projects. the-scientist.com

Mechanistic Studies in Amino Acid Metabolism

The study of metabolic pathways is fundamental to understanding health and disease. This compound is employed in research to probe the intricacies of amino acid metabolism. chemimpex.com As a stable, easily handled derivative of D-threonine, it can be used in cell-based assays or in vivo studies to trace the metabolic fate of threonine and its downstream products. This allows scientists to investigate how threonine contributes to various biological processes and how its metabolism may be altered in disease states, providing insights that could lead to new diagnostic or therapeutic strategies. chemimpex.com

Development of FRET-Based Imaging Probes Utilizing D-Threonine Linkers

Förster Resonance Energy Transfer (FRET) is a powerful microscopy technique used to measure molecular interactions in real-time within living cells. evidentscientific.comyoutube.com The technique relies on the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. nih.gov FRET-based biosensors are often constructed using peptide linkers that change conformation upon a specific biological event, such as enzyme activation, altering the distance between the donor and acceptor and thus changing the FRET signal. nih.govresearchgate.net

This compound, as a building block for peptide synthesis, can be incorporated into these flexible linker regions. chemimpex.com While specific FRET probes prominently featuring this exact compound are a niche area, the principles of peptide-based biosensor design allow for its use. researchgate.netnih.gov By synthesizing peptides containing D-threonine, researchers can create custom linkers for biosensors designed to monitor a wide array of cellular events, such as kinase activity or the presence of specific metabolites. nih.govphotonics.com

Table 2: Mentioned Chemical Compounds

Compound Name Synonyms Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound H-D-Thr-OBzl·HCl; (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride C₁₁H₁₆ClNO₃ 245.71 75748-36-6
Bedaquiline TMC207; R207910 C₃₂H₃₁BrN₂O₂ 555.5 843663-66-1
Delamanid OPC-67683 C₂₅H₂₅F₃N₄O₆ 534.5 681492-22-8
Pretomanid PA-824 C₁₄H₁₂F₃N₃O₅ 359.3 187235-37-6
D-Threonine (2R,3S)-2-Amino-3-hydroxybutanoic acid C₄H₉NO₃ 119.12 632-20-2
D-allothreonine (2R,3R)-2-Amino-3-hydroxybutanoic acid C₄H₉NO₃ 119.12 24830-94-2

| Thionyl chloride | | SOCl₂ | 118.97 | 7719-09-7 |

Enzymatic Studies Involving D-Threonine Aldolases

This compound, as a derivative of D-threonine, is relevant to the study and application of a class of enzymes known as D-threonine aldolases (DTAs). These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde. wikipedia.orgnih.gov Specifically, they catalyze the cleavage of D-threonine into glycine and acetaldehyde (B116499) and, conversely, the formation of D-threonine and D-allo-threonine from the same substrates. rsc.org The utility of these enzymes has been extended to the synthesis of a variety of non-natural β-hydroxy-α-amino acids, which are important chiral synthons for pharmaceuticals. nih.gov

Research in this area focuses on several key aspects: the discovery and characterization of new D-threonine aldolases from various microbial sources, the engineering of these enzymes to enhance their stability and substrate specificity, and the optimization of reaction conditions to improve product yield and stereoselectivity. nih.govrsc.org

Detailed Research Findings:

Enzymatic studies have revealed that D-threonine aldolases are promising biocatalysts for the stereoselective synthesis of chiral aromatic β-hydroxy-α-amino acids. rsc.org For instance, a D-threonine aldolase (B8822740) from Delftia sp. was found to be effective in catalyzing the aldol addition of glycine to various aromatic aldehydes. rsc.org The performance of these enzymes is often dependent on factors such as temperature, pH, the presence of metal ions (like Co²⁺, Ni²⁺, Mn²⁺, or Mg²⁺), and the use of co-solvents. wikipedia.orgrsc.org

One of the significant challenges in using D-threonine aldolases is controlling the stereochemistry at the β-carbon of the product, as the reaction can lead to a mixture of syn and anti diastereomers. nih.gov Research has shown that by carefully controlling reaction parameters, it is possible to influence the kinetic versus thermodynamic control of the reaction, thereby achieving higher diastereomeric excess (de). rsc.org Furthermore, enzyme engineering and mutagenesis studies are actively pursued to alter the active site of D-threonine aldolases, aiming to improve their catalytic activity and broaden their substrate scope beyond glycine to other amino acids. nih.govnih.gov The ultimate goal of this research is to develop robust and highly selective biocatalytic routes to valuable chiral amino acids.

Interactive Data Table: Properties of a Studied D-Threonine Aldolase

Below is an interactive table summarizing the characteristics of a D-threonine aldolase from Delftia sp. RIT313, as detailed in the research. rsc.org

ParameterValue
Enzyme Source Delftia sp. RIT313
Enzyme Name DrDTA
Molecular Weight 47 kDa
Optimal pH 6.0 (MES-NaOH buffer)
Optimal Temperature 50 °C
Cofactor Requirement Pyridoxal 5'-phosphate (PLP)
Metal Ion Dependence Requires divalent metal ions for activity and stability
Specific Activity 21.3 U/mg (for glycine and acetaldehyde)
Substrate Scope High activity towards aromatic aldehydes with electron-withdrawing substituents
Key Finding Reaction conditions can be optimized for kinetic control to achieve high conversion (>90%) and high diastereomeric excess (>90% de) for specific substrates.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for assessing the purity of D-Threonine Benzyl (B1604629) Ester Hydrochloride. Given its chiral nature, methods that can distinguish between enantiomers are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (e.e.) of D-Threonine Benzyl Ester Hydrochloride. This technique separates the D-enantiomer from its L-counterpart, allowing for precise quantification of enantiomeric purity. Research suppliers often specify a purity of ≥98% or ≥99% as determined by HPLC. chemimpex.comtcichemicals.comtcichemicals.com

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are commonly employed for this purpose. mdpi.com The selection of the mobile phase is critical for achieving optimal separation. Typical mobile phases consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to improve peak shape and resolution. mdpi.com The analysis of various amino acid benzyl esters has shown that such methods are highly effective in confirming that the product has an enantiomeric excess of 100% after synthesis and purification. researchgate.net

Table 1: Illustrative Parameters for Chiral HPLC Analysis

Parameter Example Value/Condition Purpose
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD) Enables differential interaction with enantiomers for separation. mdpi.com
Mobile Phase Acetonitrile/Diethylamine (100:0.1 v/v) Elutes the compound and improves peak symmetry. mdpi.com
Flow Rate 0.7 mL/min Controls the speed of the mobile phase through the column. mdpi.com
Detection UV at 210-220 nm Monitors the elution of the aromatic benzyl ester. researchgate.net

| Purity Specification | >98.0% | Ensures the sample meets quality standards for research use. tcichemicals.comtcichemicals.com |

The primary amine group of this compound is a common target for derivatization. While specific derivatization protocols for this exact compound are proprietary to testing labs, common reagents for amines in HPLC include dansyl chloride or o-phthalaldehyde (B127526) (OPA). These reagents attach a bulky, chromophoric, or fluorophoric group to the amine, enhancing its retention on a C18 reversed-phase column and significantly increasing its detectability by UV or fluorescence detectors. psu.edu This approach allows for sensitive quantification and purity assessment against non-amine-containing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the covalent structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the methyl protons, the alpha- and beta-protons on the threonine backbone, the benzylic methylene (B1212753) (CH₂) protons, and the aromatic protons of the phenyl group.

¹³C NMR provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

The combination of these NMR techniques allows for unambiguous confirmation that the correct structure has been synthesized. guidechem.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Methyl (CH₃) ~1.2-1.4 Doublet (d)
Beta-Proton (CH-OH) ~4.0-4.3 Multiplet (m)
Alpha-Proton (CH-NH₃⁺) ~4.3-4.5 Doublet (d)
Methylene (O-CH₂-Ph) ~5.2-5.4 Singlet (s) or AB quartet
Aromatic (C₆H₅) ~7.3-7.5 Multiplet (m)

| Amine (NH₃⁺) & Hydroxyl (OH) | Broad, variable | Singlet (br s) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z).

For this compound (C₁₁H₁₆ClNO₃), the expected molecular weight is approximately 245.70 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov Analysis of the fragmentation pattern in MS/MS experiments can corroborate the structure determined by NMR. Common fragmentation pathways would include the loss of the benzyl group or cleavage at the ester linkage.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₁H₁₆ClNO₃ nih.gov
Molecular Weight 245.70 g/mol nih.gov
Monoisotopic Mass 245.0818711 Da nih.gov
Parent Compound (Free Base) D-Threonine Benzyl Ester nih.gov
Parent Compound Formula C₁₁H₁₅NO₃ guidechem.comnih.gov

| Parent Compound MW | 209.24 g/mol | guidechem.com |

Optical Rotation Measurements for Chiral Purity Evaluation

Optical rotation is a critical physical property used to assess the chiral integrity of a sample. bohrium.com As a chiral molecule, a solution of pure this compound will rotate the plane of polarized light in a specific direction. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the solvent used, the temperature, and the wavelength of light.

The specific rotation, [α], is a standardized measure of this property. For this compound, a typical specification for the specific rotation is between +10.0 and +12.0 degrees. tcichemicals.comtcichemicals.com A measured value within this range provides strong evidence that the D-enantiomer is present and that the sample possesses high enantiomeric purity. A value of zero would indicate a racemic mixture, while a negative value would indicate the presence of the L-enantiomer. This classical technique remains a rapid and reliable method for quality control in research settings. researchgate.netbohrium.com

Table 4: Optical Rotation Specification

Parameter Specification Conditions

| Specific Rotation [α]D | +10.0 to +12.0° | c = 1, in Ethanol (B145695) (EtOH) at 20°C |

This value is based on supplier technical data. tcichemicals.comtcichemicals.com

Computational and Theoretical Investigations

Conformational Analysis and Molecular Modeling of D-Threonine Benzyl (B1604629) Ester Hydrochloride

Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. For D-Threonine Benzyl Ester Hydrochloride, with its multiple rotatable bonds and two chiral centers ((2R, 3S) configuration), a variety of low-energy conformations are expected to exist in equilibrium.

Molecular modeling techniques, such as ab initio calculations and Density Functional Theory (DFT), are employed to predict the geometries and relative energies of these conformers. nih.govnih.gov For instance, studies on similar amino acid derivatives, like leucinamide, have used MP2/6-311++G(d,p) level calculations to identify the most stable conformations in the gas phase. nih.gov Such studies often reveal that intramolecular hydrogen bonding plays a significant role in stabilizing particular conformers. In the case of this compound, hydrogen bonds could form between the ammonium (B1175870) group (N-terminus), the hydroxyl group on the side chain, and the carbonyl group of the benzyl ester.

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov These simulations model the movement of atoms over time, allowing for the exploration of the conformational space and the identification of the most populated conformational states.

Table 1: Representative Theoretical Approaches for Conformational Analysis

Computational MethodInformation YieldedExample Application on Related Molecules
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies, relative energies of conformers.Calculation of ground state geometry and NMR chemical shifts for a triazole compound. nih.gov
Ab initio (e.g., MP2) High-accuracy electronic structure and energy calculations, identification of low-energy conformers.Identification of low-energy conformations of leucinamide. nih.gov
Molecular Dynamics (MD) Dynamic behavior in solution, conformational flexibility, solvent effects, and interaction with other molecules.Investigation of substrate binding in Threonyl-tRNA synthetase. nih.gov

Prediction of Reactivity and Selectivity in Asymmetric Transformations

This compound is a valuable chiral building block in asymmetric synthesis. nih.gov Computational methods are instrumental in predicting how its inherent chirality will influence the stereochemical outcome of a reaction.

In reactions where the D-threonine derivative acts as a chiral auxiliary, theoretical models can be used to predict the facial selectivity of approaching reagents. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can forecast which product will be favored. For example, computational studies on D-aminopeptidase have elucidated the stereospecificity of the enzyme by calculating the energy barriers for reactions with D- and L-substrates, showing a preference for the D-isomer due to specific interactions in the active site. nih.gov

Similarly, when this compound is used as a starting material for the synthesis of more complex molecules, computational modeling can help in understanding reaction mechanisms and predicting stereoselectivity. nih.gov For instance, in a Michael addition reaction, the conformation of the enolate derived from the threonine ester will dictate the stereochemistry of the newly formed chiral center. DFT calculations can model the transition states of such reactions, helping to rationalize the observed diastereoselectivity.

Frontier Molecular Orbital (FMO) analysis, often performed using DFT, can predict the reactivity of different sites within the molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the nucleophilic and electrophilic centers of the molecule, respectively, guiding the design of synthetic routes.

Table 2: Computational Parameters for Reactivity Prediction

ParameterComputational MethodRelevance to Asymmetric Synthesis
Transition State Energy DFT, Ab initioPredicts the kinetic feasibility of reaction pathways and the ratio of stereoisomeric products.
HOMO/LUMO Energies DFTIdentifies reactive sites for nucleophilic and electrophilic attack.
Steric Hindrance Maps Molecular ModelingVisualizes the accessibility of reactive centers, explaining stereochemical outcomes.

Docking Studies and Ligand-Receptor Interactions in Drug Development Contexts

In the field of drug discovery, molecular docking is a key in silico technique used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein or nucleic acid. nih.govacs.org While specific docking studies involving this compound as the primary ligand are scarce, its structural motifs are present in many biologically active compounds, particularly in inhibitors of enzymes like serine/threonine kinases. nih.govdovepress.com

Docking simulations place the ligand into the binding site of a receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. nih.gov This process can identify plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. biotechrep.irresearchgate.net For example, docking studies on inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase, revealed that electrostatic interactions with arginine residues in the binding pocket are crucial. wikipedia.org

A hypothetical docking study of a molecule derived from this compound into a kinase active site would likely show the importance of its functional groups. The hydroxyl group could act as a hydrogen bond donor or acceptor, the ammonium group could form salt bridges with acidic residues like aspartate or glutamate, and the benzyl group could fit into a hydrophobic pocket. acs.org The stereochemistry of the D-threonine backbone would be critical for achieving a complementary fit with the chiral environment of the receptor's binding site. nih.gov

Beyond simple docking, molecular dynamics simulations of the ligand-receptor complex can provide a more detailed picture of the binding stability and the conformational changes that may occur upon binding. nih.gov These simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity. nih.gov

Table 3: Key Interactions in Ligand-Receptor Binding

Interaction TypePotential Role of D-Threonine Benzyl Ester MoietyExample from Related Systems
Hydrogen Bonding The hydroxyl, ammonium, and carbonyl groups can act as donors and acceptors.Interactions between inhibitors and key residues in the binding pocket of VEGFR-2. nih.gov
Electrostatic Interactions The positively charged ammonium group can interact with negatively charged residues (e.g., Asp, Glu).Interaction of naproxen's carboxylate with Arg141 in GSK-3β. wikipedia.org
Hydrophobic Interactions The benzyl group and the methyl group of the threonine side chain can occupy hydrophobic pockets.The benzoxazepin-4-one motif of an inhibitor filling a narrow lipophilic pocket in LIMK1. acs.org
π-Cation Interactions The aromatic benzyl ring can interact with positively charged residues like lysine (B10760008) or arginine.Edge π-cation interaction of a benzyl ring with a histidine residue in an allosteric inhibitor of LIMK1. acs.org

Future Directions and Emerging Research Areas

Novel Protecting Group Strategies for D-Threonine Benzyl (B1604629) Ester Derivatives

D-Threonine Benzyl Ester Hydrochloride inherently possesses two key protecting groups: the benzyl ester protecting the carboxylic acid and the hydrochloride salt protecting the amine. The hydroxyl group remains available for reaction. Future research is focused on developing more sophisticated and orthogonal protecting group strategies to allow for precise, sequential modification of the molecule's different functional sites.

An orthogonal protecting group strategy is crucial when dealing with multifunctional molecules like threonine derivatives, as it allows for the selective deprotection of one group while others remain intact. acs.org This enables complex, multi-step syntheses with high regioselectivity. Research is moving towards protecting groups that can be removed under increasingly mild and specific conditions, minimizing side reactions and preserving the integrity of the chiral centers.

Emerging strategies that could be applied to D-threonine derivatives include:

Enzyme-cleavable groups: Leveraging the specificity of enzymes to remove protecting groups under biocompatible conditions.

Photolabile groups: Using light of a specific wavelength to deprotect functional groups, offering high spatial and temporal control.

Relay-release mechanisms: Developing protecting groups that, upon cleavage, trigger a cascade to deprotect a second site, streamlining synthetic sequences. For instance, groups have been designed that are removed by catalytic hydrogenolysis in concert with commonly used benzyl ethers. researchgate.net

Silyl (B83357) ethers: The use of various silyl ethers, such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS), offers a tunable range of stability, allowing for selective deprotection.

These advanced strategies will facilitate the synthesis of highly complex D-threonine-containing peptides and other molecules with precisely controlled architectures. creative-peptides.com

Chemo-Enzymatic Cascades for Efficient Synthesis

The synthesis of enantiomerically pure amino acids and their derivatives is a central challenge in organic chemistry. Chemo-enzymatic cascades, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, are emerging as a powerful approach for creating complex chiral molecules like this compound more efficiently and sustainably.

Enzymes offer unparalleled stereoselectivity, often operating under mild conditions (aqueous solutions, neutral pH, room temperature), which reduces the need for harsh reagents and extensive protecting group manipulation. nih.gov For the synthesis of D-threonine derivatives, several enzymatic strategies are being explored:

Transaldolases: Novel L-threonine transaldolases (TTAs) have been discovered that can catalyze the formation of β-hydroxy-α-amino acids with high stereoselectivity and low reversibility, offering an alternative to traditional aldolases. nih.gov

Oxidases and Reductases: Chemo-enzymatic oxidation-reduction procedures can be used to interconvert diastereoisomers of amino acids, providing a route to D-threonine from more abundant isomers. nih.gov

Engineered Enzymes: Directed evolution and protein engineering are being used to create enzymes with tailored substrate specificities and enhanced catalytic activity for the synthesis of non-canonical amino acids. nih.gov For example, a patent describes a method to produce D-threonine from L-threonine using enzymatic methods followed by chemical transformations. researchgate.net

A typical chemo-enzymatic cascade might involve an enzymatic step to establish the correct stereochemistry of the D-threonine backbone, followed by chemical steps, such as the benzyl esterification, to complete the synthesis. rsc.org This integration of biological and chemical catalysis represents a greener and more efficient future for the production of chiral building blocks.

Expanding Applications in Material Science and Catalysis

While traditionally used in peptide synthesis and pharmaceutical research, the unique chiral structure of this compound makes it an attractive candidate for applications in material science and asymmetric catalysis.

Material Science: The incorporation of chiral building blocks like D-amino acids into polymers can impart unique properties, leading to the development of "smart" or functional materials. researchgate.net

Chiral Polymers: D-Threonine Benzyl Ester can be used as a monomer or a chiral initiator in polymerization reactions to create polymers with a defined helical structure (screw-sense). acs.org These chiral polymers could have applications in enantioselective separations, chiral recognition, and optics.

Biodegradable Materials: Integrating amino acids into polymer backbones can enhance biodegradability and biocompatibility. rsc.org This is a key principle of green chemistry, aiming to create materials that are more sustainable.

Functional Surfaces: Amino-acid-based surfactants can be used to create nanoparticles with chiral surfaces. nih.gov Such materials could be used as nucleating agents in enantioselective crystallizations.

Catalysis: Amino acids and their derivatives are increasingly used as inexpensive and environmentally benign organocatalysts or as chiral ligands for metal-based catalysts. researchgate.net

Organocatalysis: Acyclic amino acids and their derivatives have been shown to be effective catalysts for key organic reactions like aldol (B89426) and Mannich reactions. rsc.org Modified D-threonine derivatives could be designed to catalyze specific asymmetric transformations.

Chiral Ligands: The amine and hydroxyl groups of D-threonine can coordinate with metal centers. After deprotection of the ester, D-threonine can serve as a chiral ligand in asymmetric catalysis, for example, in asymmetric hydrogenation or carbon-carbon bond-forming reactions. nih.govnih.gov The benzyl ester provides a useful handle for tuning solubility and electronic properties before it is cleaved to reveal the active catalytic species.

The exploration of this compound in these fields is still in its early stages, but it holds significant promise for the development of novel, high-performance materials and catalysts.

Integration with High-Throughput Screening in Drug Discovery

This compound is a crucial component in the synthesis of D-peptides, which are peptides constructed from D-amino acids. D-peptides are of immense interest in drug discovery because they are resistant to degradation by proteases, the enzymes that rapidly break down natural L-peptides in the body. This resistance can lead to drugs with longer half-lives and improved oral bioavailability. nih.govresearchgate.net

High-throughput screening (HTS) allows for the rapid testing of massive libraries of compounds to identify potential drug leads. su.se The integration of D-peptide synthesis with HTS is a rapidly advancing area of research.

D-Peptide Libraries: this compound serves as a key building block for the solid-phase synthesis of D-peptide libraries. These libraries can contain thousands or millions of unique peptide sequences.

Mirror-Image Phage Display: This is a powerful HTS technique used to discover D-peptide ligands for a specific biological target. In this method, a mirror-image (D-protein) version of the target protein is chemically synthesized. This D-target is then used to screen a library of L-peptides (using phage display). The L-peptides that bind to the D-target are identified, and their mirror-image D-peptide counterparts are then synthesized. These D-peptides are expected to bind to the natural L-protein target with high affinity and specificity. nih.gov

One-Bead-One-Compound (OBOC) Libraries: This method allows for the synthesis of vast D-peptide libraries on beads, which can then be directly screened for binding to a target protein. nih.gov

The combination of robust D-peptide synthesis, using precursors like this compound, and advanced HTS technologies is accelerating the discovery of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net

Q & A

Basic: What are the optimal conditions for synthesizing D-threonine benzyl ester hydrochloride, and how can side reactions be minimized?

Answer:
The synthesis of this compound involves esterification of D-threonine with benzyl alcohol, typically using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) as a catalyst. Key considerations include:

  • Reagent Ratios : A 1:1.2 molar ratio of D-threonine to benzyl alcohol ensures excess benzyl alcohol drives esterification to completion while minimizing unreacted starting material .
  • Temperature Control : Reactions are performed at 0–5°C to suppress racemization of the chiral threonine center .
  • Acid Catalyst : HCl gas in anhydrous conditions is preferred over SOCl₂ to avoid sulfonation byproducts .
  • Purification : Recrystallization from ethanol/water mixtures removes residual benzyl alcohol and HCl .

Advanced: How does the chirality of this compound influence its stability and reactivity in peptide coupling reactions?

Answer:
The D-configuration of threonine introduces steric and electronic effects that differ from the L-form:

  • Stability : The β-hydroxy group in D-threonine increases susceptibility to intramolecular cyclization under acidic conditions, necessitating low-temperature storage (-20°C) .
  • Coupling Efficiency : D-threonine’s stereochemistry reduces compatibility with standard peptide coupling agents like HOBt/DIC. Pre-activation with PyBOP or COMU improves yields by stabilizing the reactive intermediate .
  • Racemization Risk : Elevated temperatures (>25°C) during coupling can lead to partial racemization, detectable via chiral HPLC with a Crownpak CR-I column .

Basic: What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm resolve impurities like unreacted D-threonine or benzyl alcohol .
  • NMR : 1H^1H NMR in DMSO-d₆ confirms esterification (δ 5.1 ppm for benzyl CH₂) and absence of HCl degradation products (e.g., free threonine at δ 1.2 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 288.1 (C₁₄H₂₁NO₃Cl) .

Advanced: How can researchers reconcile discrepancies in reported solubility data for this compound across different solvents?

Answer:
Discrepancies often arise from variations in:

  • Crystallinity : Amorphous vs. crystalline forms exhibit differing solubility. Recrystallization from ethyl acetate yields a stable crystalline form with lower solubility in chloroform .
  • pH Effects : Solubility in water increases at pH <3 due to protonation of the amino group, but HCl content must be standardized (e.g., 1.0–1.2 eq.) to avoid variability .
  • Temperature : Solubility in DMF rises linearly from 20–40°C (5 mg/mL to 25 mg/mL), requiring thermostatic control for reproducibility .

Basic: What protocols ensure the long-term stability of this compound in storage?

Answer:

  • Packaging : Store in amber glass vials under argon to prevent oxidation of the benzyl ester group .
  • Temperature : -20°C in desiccated conditions reduces hydrolysis to <1% over 12 months .
  • Monitoring : Quarterly HPLC analysis tracks degradation; a >95% purity threshold triggers repurification via flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Advanced: What experimental designs are critical for evaluating the pharmacological activity of this compound in cellular models?

Answer:

  • Dose-Response Curves : Test concentrations from 1–100 µM in serum-free media to avoid protein binding artifacts .
  • Time-Course Analysis : Measure intracellular accumulation (e.g., via LC-MS) at 0, 6, 12, and 24 hours to identify saturation points .
  • Control Experiments : Compare with L-threonine benzyl ester to isolate stereospecific effects on targets like aminoacyl-tRNA synthetases .

Advanced: How do researchers address contradictory data on the cytotoxicity of this compound in in vitro vs. in vivo studies?

Answer:
Contradictions often stem from:

  • Metabolic Differences : In vivo hepatic esterases rapidly hydrolyze the benzyl ester, reducing cytotoxicity compared to in vitro models .
  • Protocol Adjustments : Simulate in vivo conditions in vitro by adding liver S9 fractions to cell culture media .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish biological variability from methodological error .

Basic: What role does this compound play in solid-phase peptide synthesis (SPPS)?

Answer:

  • Side-Chain Protection : The benzyl ester protects the threonine hydroxyl group during SPPS, preventing undesired β-elimination under basic conditions .
  • Cleavage Conditions : Use HF or TFA/scavenger mixtures (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for simultaneous deprotection and resin cleavage .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and terminate at >98% conversion .
  • Quality-by-Design (QbD) : Define critical parameters (e.g., HCl stoichiometry, stirring rate) using a Plackett-Burman design to optimize robustness .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Docking Studies : Use Schrödinger Maestro to model binding to enzymes like thrombin, focusing on hydrogen bonds between the ester carbonyl and Ser195 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex in explicit solvent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.